(5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, an amino group, and a dichlorohydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The dichloro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
The compound’s unique properties also make it useful in industrial applications, such as the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the dichloroaniline moiety and exhibit similar chemical reactivity.
Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiazolidinediones, have comparable chemical properties and biological activities.
Uniqueness
(5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorohydroxyphenyl and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(5Z)-2-amino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(13)17-7/h1-3,15H,(H2,13,14,16)/b7-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDGGVCSCOJPN-UQCOIBPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)N=C(S2)N)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C\2/C(=O)N=C(S2)N)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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